

physicochemical properties of 3-(Trifluoromethyl)thiophenol

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophenol

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An In-depth Technical Guide to the Physicochemical Properties of **3-(Trifluoromethyl)thiophenol**

Introduction

3-(Trifluoromethyl)thiophenol, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound with the chemical formula $C_7H_5F_3S$.^{[1][2]} It belongs to the class of thiophenols, which are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring significantly influences the compound's chemical reactivity and physical properties.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **3-(Trifluoromethyl)thiophenol**, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Data

The key physicochemical properties of **3-(Trifluoromethyl)thiophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	3-(trifluoromethyl)benzenethiol	[1][3][4]
CAS Number	937-00-8	[1][2][3][4][5]
Molecular Formula	C7H5F3S	[1][2][3][4][5]
Molecular Weight	178.17 g/mol	[2][4]
Appearance	Colorless to light yellow/orange clear liquid	[2][5]
Boiling Point	62 °C at 11 torr; 71-72 °C at 20 mmHg	[2][5]
Density	1.314 g/cm ³	[5]
Refractive Index	1.49 (at 20 °C)	[3][5]
Flash Point	63 °C	[5]
pKa	5.74 ± 0.10 (Predicted)	[2]
LogP	2.99 - 3.5	[1][5]
Vapor Pressure	1.5 ± 0.3 mmHg (at 25 °C, Predicted)	[5]
Solubility	Insoluble in water; Soluble in ethanol and other organic solvents.[1]	

Detailed Property Analysis

Acidity (pKa): The predicted pKa of 5.74 indicates that **3-(Trifluoromethyl)thiophenol** is a stronger acid than thiophenol (pKa ≈ 6.6).[2] The strong electron-withdrawing nature of the trifluoromethyl group at the meta-position helps to stabilize the thiophenolate anion (C7H4F3S⁻) formed upon deprotonation, thus increasing the acidity of the thiol proton.

Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, is reported to be between 2.99 and 3.5.[1][5] This positive value indicates a preference for nonpolar

environments over aqueous ones, which is consistent with its observed insolubility in water and good solubility in organic solvents.[1] The hydrophobic trifluoromethyl group is a major contributor to this characteristic.[1]

Boiling Point and Volatility: The compound has a relatively low boiling point, especially under reduced pressure, indicating moderate volatility.[2][5] The vapor pressure is predicted to be 1.5 mmHg at 25°C.[5]

Reactivity: The thiol group is the primary site of reactivity, capable of undergoing oxidation to form disulfides.[1] The trifluoromethyl group is generally stable but can influence substitution reactions on the aromatic ring.[1] This compound serves as a versatile intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

Experimental Protocols

Detailed experimental procedures for the determination of physicochemical properties are typically standardized. Below are general methodologies applicable to a compound like **3-(Trifluoromethyl)thiophenol**.

1. Determination of Boiling Point (Reduced Pressure):

- **Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at atmospheric pressure, the boiling point is determined under a vacuum.
- **Methodology:**
 - A small quantity of the liquid is placed in a distillation flask connected to a vacuum pump and a manometer.
 - The system is evacuated to the desired pressure (e.g., 11 torr).
 - The flask is heated gradually in an oil bath.
 - The temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point at that specific pressure.

2. Determination of Density:

- Principle: Density is the mass per unit volume of a substance.
- Methodology (using a pycnometer):
 - The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.
 - The temperature of the liquid is recorded.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index:

- Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
- Methodology (using an Abbe refractometer):
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
 - The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.

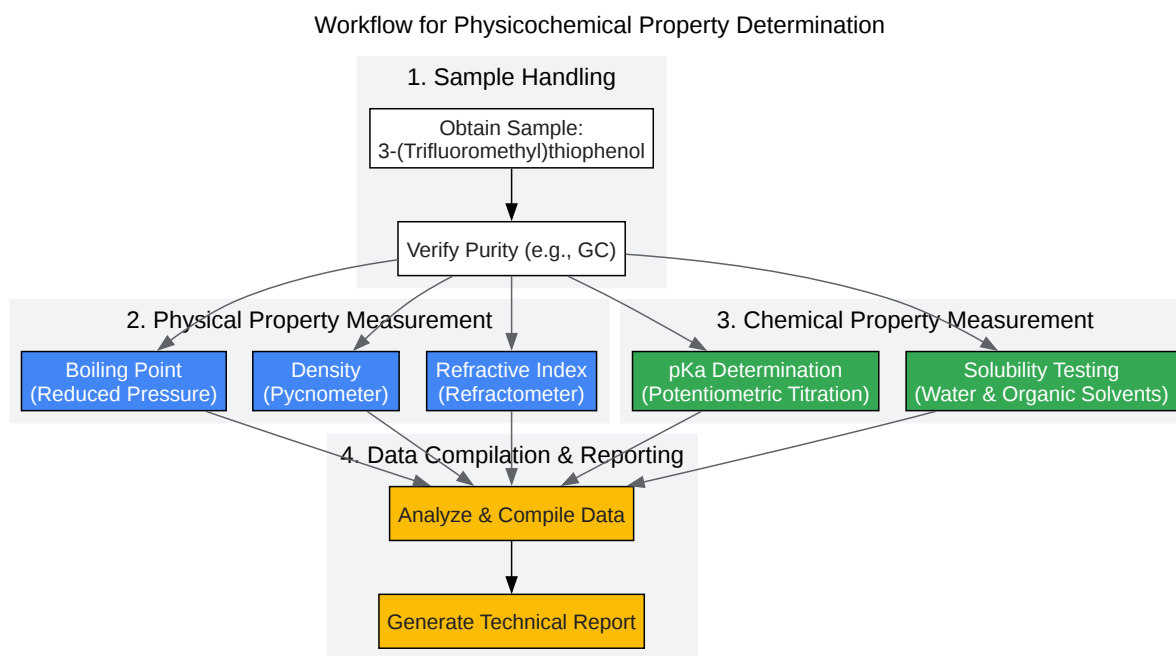
4. Determination of pKa (Potentiometric Titration):

- Principle: The pKa is determined by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.
- Methodology:

- A solution of **3-(Trifluoromethyl)thiophenol** is prepared in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).
- A calibrated pH electrode is immersed in the solution.
- A standard solution of a strong base (e.g., NaOH) is added in small, precise increments.
- The pH is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pH at the point where half of the thiophenol has been neutralized is the pKa.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid chemical sample like **3-(Trifluoromethyl)thiophenol**.



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Caption: Generalized workflow for determining key physicochemical properties.

Applications and Safety

Applications: **3-(Trifluoromethyl)thiophenol** is a key building block in various fields.^[1]

- Organic Synthesis: It serves as a precursor for synthesizing more complex molecules.^[1]
- Medicinal Chemistry: The trifluoromethyl and thiol groups are important pharmacophores, and derivatives have been explored as potential antimicrobial and anticancer agents.^[1]

- Material Science: It can be used to form self-assembled monolayers (SAMs) on metal surfaces to modify surface properties like corrosion resistance. Its electron-withdrawing nature also makes it a valuable component for organic semiconductors.[1]

Safety Information:

- Hazards: This compound is classified as an irritant and is associated with a strong stench.[2] It may cause skin, eye, and respiratory irritation.[6][7][8]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8][9] Avoid inhalation of fumes and contact with skin and eyes.[6]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] It is sensitive to air and should be handled accordingly.[7]

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